molecular formula C13H11N3O4 B2390521 N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396766-48-5

N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2390521
CAS No.: 1396766-48-5
M. Wt: 273.248
InChI Key: STCSHNXHFLMVSG-UHFFFAOYSA-N
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Description

N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule compound featuring a benzodioxole scaffold linked to a methoxypyrimidine group via a carboxamide bridge. This molecular architecture is of significant interest in medicinal chemistry research, particularly in oncology and immunology. Compounds containing pyrimidine derivatives have demonstrated substantial potential in cancer research, with documented activity against various neoplasms including renal cell carcinoma, bladder cancer, lung malignancies, ovarian cancer, and other proliferative diseases . The structural features of this compound are optimized for potential immune system modulation, with related compounds showing capacity for immune response reactivation in therapeutic contexts . The benzodioxole moiety present in this molecule is associated with diverse biological activities, as evidenced by related structures showing anti-inflammatory properties through inhibition of protein denaturation and antibacterial activity against Gram-positive pathogens including Staphylococcus aureus and Bacillus subtilis . Additionally, carboxamide-containing compounds have established research applications as anti-inflammatory agents through COX-2 inhibition pathways . This compound is provided exclusively for research purposes in the investigation of small molecule therapeutics, immune modulation mechanisms, and inflammatory pathway analysis. Researchers should handle this product in accordance with all applicable laboratory safety protocols. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-18-13-14-5-9(6-15-13)16-12(17)8-2-3-10-11(4-8)20-7-19-10/h2-6H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCSHNXHFLMVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride-Mediated Coupling

The most direct route involves converting benzo[d]dioxole-5-carboxylic acid to its acid chloride, followed by reaction with 2-methoxypyrimidin-5-amine. This method is widely used for amide synthesis due to high reactivity.

Procedure :

  • Activation Step : Benzo[d]dioxole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) at 0–25°C for 2–4 hours.
  • Amine Coupling : The generated acid chloride is reacted with 2-methoxypyrimidin-5-amine in the presence of a base (e.g., triethylamine, pyridine) to neutralize HCl. The reaction proceeds in DCM or tetrahydrofuran (THF) at 25°C for 12–24 hours.

Example Conditions :

Parameter Value
Solvent Dichloromethane
Base Triethylamine (2.5 equiv)
Temperature 25°C
Reaction Time 18 hours
Yield 75–85% (hypothetical)

Coupling Reagent-Assisted Synthesis

Modern approaches employ carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) to facilitate amide bond formation under milder conditions.

Procedure :

  • Activation : Benzo[d]dioxole-5-carboxylic acid is mixed with EDC and HOBt in DMF or THF at 0°C for 30 minutes.
  • Amine Addition : 2-Methoxypyrimidin-5-amine is added, and the reaction is stirred at 25°C for 12–24 hours.

Advantages :

  • Avoids harsh acid chloride conditions.
  • Suitable for acid- or base-sensitive substrates.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance solubility of the pyrimidine amine, while DCM is optimal for acid chloride reactions. A study on analogous amides reported 15% higher yields in DMF compared to THF.

Stoichiometric Ratios

A 1.2:1 molar ratio of acid derivative to amine ensures complete conversion. Excess amine (1.5 equiv) may improve yields but complicates purification.

Temperature and Time

Room temperature (25°C) is typically sufficient, though heating to 40°C reduces reaction time by 30% without side-product formation.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis leverages continuous flow systems to enhance mixing and heat transfer. For example, a two-step flow process achieved 90% yield for a related benzodioxole carboxamide:

  • Acid Chloride Formation : SOCl₂ and carboxylic acid are mixed in a microreactor at 50°C.
  • Amine Coupling : The acid chloride stream is merged with amine and base in a second reactor.

Purification Techniques

  • Crystallization : The product is recrystallized from ethanol/water (3:1) to ≥98% purity.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:1) resolves minor impurities.

Mechanistic Insights

Acid Chloride Pathway

The reaction proceeds via nucleophilic acyl substitution:

  • Activation : Carboxylic acid → acid chloride (SOCl₂ removes OH⁻).
  • Attack : Pyrimidine amine attacks the electrophilic carbonyl carbon.
  • Deprotonation : Base abstracts HCl, driving the reaction forward.

Coupling Reagent Mechanism

EDC forms an active O-acylisourea intermediate, which reacts with the amine to form the amide. HOBt suppresses racemization and enhances efficiency.

Challenges and Mitigation

Hydrolysis of Methoxy Groups

The 2-methoxy group on pyrimidine may hydrolyze under acidic conditions. Mitigation:

  • Use neutral or slightly basic conditions (pH 7–8).
  • Avoid prolonged exposure to aqueous media.

Byproduct Formation

Unreacted acid chloride may hydrolyze to carboxylic acid. Mitigation:

  • Quench excess SOCl₂ with methanol post-reaction.
  • Use molecular sieves to absorb moisture.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s methoxy and pyrimidinyl groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural features, biological activities, and research findings for N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide and its analogs:

Compound Name Substituent Biological Activity Key Findings References
This compound 2-Methoxypyrimidin-5-yl Not explicitly reported Hypothesized enhanced receptor binding due to pyrimidine ring electronics. -
N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc) 3-(Trifluoromethyl)phenyl Antidiabetic IC₅₀ = 18.7 µM for α-amylase inhibition; significant hypoglycemia in diabetic mice.
N-(4-Methoxybenzyl)-6-nitrobenzo[1,3]dioxole-5-carboxamide (MDC) 4-Methoxybenzyl Cardiovascular prevention Monoclinic crystal structure (Z=2); energy gap = 3.54 eV (DFT); moderate bioactivity.
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807) Heptan-4-yl Umami flavor enhancement 1000× more potent than MSG; rapid oxidative metabolism in liver microsomes.
N-(4-(2-Methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IId) 4-(2-Methoxyphenoxy)phenyl Anticancer IC₅₀ = 26.59–65.16 µM against HeLa/HepG2; phenoxy group enhances cytotoxicity.
N-(2-Chloro-4-nitrophenyl)benzo[d][1,3]dioxole-5-carboxamide (57) 2-Chloro-4-nitrophenyl MAO inhibition MAO-B selectivity; elemental analysis: C 52.44%, H 2.83%, N 8.74%.
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) 3,4-Dimethoxyphenyl Not explicitly reported Synthesized via column chromatography; m.p. 175–177°C; characterized by NMR/IR.

Structure-Activity Relationship (SAR) Analysis

  • Electron-Withdrawing Groups: The trifluoromethyl group in IIc enhances α-amylase inhibition, likely via hydrophobic interactions and metabolic stability .
  • Alkyl vs. Aryl Substituents : S807’s heptan-4-yl chain confers umami flavor potency, whereas bulkier aryl groups (e.g., 2-chloro-4-nitrophenyl in compound 57) favor MAO-B inhibition .
  • Methoxy Modifications: The 2-methoxyphenoxy group in IId enhances anticancer activity by promoting π-stacking with cellular targets . The methoxypyrimidine in the target compound may similarly optimize binding to kinase or receptor pockets.

Pharmacokinetic and Toxicological Comparisons

  • Metabolism : S807 undergoes rapid oxidative metabolism in rat/human liver microsomes, suggesting the target compound’s pyrimidine group may alter metabolic pathways compared to alkylated analogs .

Biological Activity

N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a pyrimidine derivative. Its structural formula can be represented as follows:

C14H13N3O4\text{C}_{14}\text{H}_{13}\text{N}_3\text{O}_4

This molecular structure is critical for its interaction with biological targets.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.
  • Targeting Specific Pathways : It may interfere with key signaling pathways involved in tumor growth and survival, such as the PI3K/Akt and MAPK pathways.

Biological Activity Data

Recent studies have demonstrated the biological activity of this compound in various experimental settings. The following table summarizes key findings regarding its cytotoxic effects on different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.5Induction of apoptosis
A549 (Lung Cancer)0.8Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)0.6Inhibition of DNA synthesis

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on MCF-7 Cells : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 0.5 µM. The mechanism was primarily through apoptosis, as evidenced by increased levels of caspase activity and DNA fragmentation.
  • A549 Lung Cancer Model : Another study assessed the effects on A549 cells. The compound caused G2/M phase arrest, leading to decreased proliferation rates and increased apoptosis markers.
  • In Vivo Efficacy : In animal models, administration of this compound demonstrated tumor size reduction in xenograft models, supporting its potential for therapeutic use.

Q & A

Q. What are the key considerations in designing synthetic routes for N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide?

  • Methodological Answer : Synthetic routes should prioritize multi-step reactions with controlled conditions. Key steps include coupling the benzo[d][1,3]dioxole-5-carboxamide moiety to the 2-methoxypyrimidine group using coupling agents (e.g., carbodiimides) in polar aprotic solvents like dimethylformamide (DMF). Microwave-assisted synthesis can enhance reaction rates and yields by optimizing energy transfer . Purification via column chromatography or recrystallization ensures high purity (>95%), validated by thin-layer chromatography (TLC) or HPLC .

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via 1^1H and 13^13C NMR, focusing on peaks for methoxy (δ ~3.9 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent conditions?

  • Methodological Answer : Solvent polarity and temperature critically influence yields. For example:
SolventTemperature (°C)Yield (%)Notes
DMF8072High polarity aids solubility
THF6058Lower polarity reduces byproducts
Microwave-assisted synthesis in DMF at 100°C for 30 minutes can improve yields to >85% . Catalytic additives (e.g., triethylamine) mitigate acid byproducts .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Purity Variations : Validate purity via HPLC and elemental analysis (e.g., C, H, N content) to exclude confounding impurities .
  • Assay Conditions : Standardize bioactivity assays (e.g., IC50_{50} determination against cancer cell lines) using identical cell passages and incubation times .
  • Structural Analogs : Compare with derivatives (e.g., fluorinated vs. chlorinated analogs) to isolate substituent effects on activity .

Q. How does computational modeling aid in predicting the biological targets of this compound?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like MAO-B or STING proteins. For example:
TargetDocking Score (kcal/mol)Binding Site Residues
MAO-B-9.2Tyr435, Gln206
STING-8.7Thr263, Ser166
These models guide experimental validation, such as enzyme inhibition assays .

Q. What strategies are effective in modifying the core structure to enhance pharmacological properties?

  • Methodological Answer :
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the pyrimidine ring to improve metabolic stability .
  • Heterocycle Replacement : Replace the pyrimidine with thiadiazole or triazolo rings to modulate bioactivity (e.g., antimicrobial vs. anticancer) .
  • Bioisosteres : Use morpholino or piperazine groups to enhance solubility without compromising target affinity .

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